REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2.[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1.C(N(C(C)C)CC)(C)C>C(Cl)(Cl)Cl>[N:15]1([CH2:3][C:4]2[CH:13]=[CH:12][C:11]([OH:14])=[C:10]3[C:5]=2[CH:6]=[CH:7][CH:8]=[N:9]3)[CH:19]=[CH:18][N:17]=[CH:16]1 |f:0.1|
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=C2C=CC=NC2=C(C=C1)O
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
5.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 3 h at 60° C
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (50 ml)
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from a mixture of toluene and ethanol (abs.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC1=C2C=CC=NC2=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.83 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 24.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |